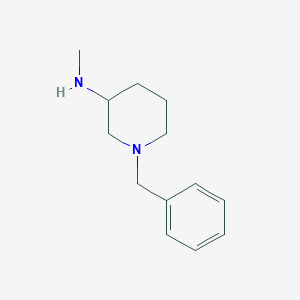

1-benzyl-N-methylpiperidin-3-amine

Descripción general

Descripción

1-Benzyl-N-methylpiperidin-3-amine is a chemical compound with the molecular formula C13H20N2 It is a piperidine derivative, characterized by the presence of a benzyl group attached to the nitrogen atom and a methyl group attached to the piperidine ring

Métodos De Preparación

The synthesis of 1-benzyl-N-methylpiperidin-3-amine can be achieved through several routes. One common method involves the reductive amination of 1-benzylpiperidin-3-one with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon. The reaction conditions often include an organic solvent such as methanol or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Análisis De Reacciones Químicas

Reductive Amination and Hydrogenation

The compound is synthesized via reductive amination or catalytic hydrogenation of pyridinium precursors. Key reactions include:

Table 1: Reductive Reactions

- Mechanistic Insight : Sodium borohydride reduces pyridinium salts to piperidines via a two-step process involving intermediate iminium ion reduction . Chiral catalysts improve enantioselectivity in asymmetric reductions .

Alkylation and Substitution Reactions

The tertiary amine undergoes alkylation at the nitrogen atom.

Table 2: Alkylation Reactions

- Industrial Relevance : Benzylation using benzyl bromide is common but requires careful handling due to lacrimatory properties .

Oxidation and Functionalization

The piperidine ring and benzyl group are susceptible to oxidation.

Table 3: Oxidation Reactions

- Challenges : Over-oxidation can lead to ring-opening products; selectivity depends on reaction conditions .

Acylation and Protection/Deprotection

The amine group participates in acylation reactions for intermediate functionalization.

Table 4: Acylation Reactions

- Utility : Acylation stabilizes the amine during multi-step syntheses, such as in tofacitinib intermediate preparation .

De-Benzylation and Ring Modification

The benzyl group is removed under hydrogenolytic conditions, enabling further ring functionalization.

Table 5: Debenzylation Reactions

| Reagents/Conditions | Product | Key Catalyst | Reference |

|---|---|---|---|

| H₂, Pd/C, ethanol | N-methylpiperidin-3-amine | Palladium catalyst | |

| TFA, DCM | Deprotected piperidine derivative | Acidic cleavage |

- Stereochemical Impact : Debenzylation preserves the stereochemistry of chiral centers, critical for pharmaceutical applications .

Comparative Reaction Efficiency

A comparative analysis of synthetic routes highlights efficiency improvements:

Table 6: Optimization of Synthetic Routes

| Method | Catalyst Loading | Pressure | Optical Purity | Yield | Reference |

|---|---|---|---|---|---|

| Traditional asymmetric | 5-10% Ru/Ir | 50-100 bar | 68% ee | 70% | |

| Improved reductive | 1-2% TiCl₄ | Ambient | 99.8% ee | 85% |

- Advancements : Titanium-based catalysts reduce pressure requirements and improve enantiomeric excess (ee) in industrial settings .

Stability and Handling

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-benzyl-N-methylpiperidin-3-amine serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly Janus kinase inhibitors like tofacitinib. Tofacitinib is used to treat autoimmune diseases such as rheumatoid arthritis and ulcerative colitis, highlighting the therapeutic significance of this compound .

Case Study: Tofacitinib Synthesis

Tofacitinib's synthesis involves using this compound as a precursor. The process includes several steps such as N-methoxycarbonylation and catalytic hydrogenation, leading to high yields and purity levels .

Chemical Synthesis Applications

This compound is utilized as a building block in organic synthesis, contributing to the development of complex molecules. Its structural features allow it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The benzyl group can be replaced with other functional groups.

- Reduction Reactions : Can be reduced to form different amine derivatives .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones or carboxylic acids |

| Reduction | Lithium aluminum hydride | Amines or alcohols |

| Nucleophilic Substitution | Benzyl chloride + Base | Modified piperidine derivatives |

Research indicates that compounds similar to this compound exhibit biological activity through interactions with various receptors:

- Dopamine Receptors : Structural analogs have shown affinity for dopamine receptors, suggesting potential applications in treating neuropsychiatric disorders.

- Histamine H1 Receptor : Studies on piperidine derivatives indicate possible antihistaminic properties, expanding the therapeutic potential of this compound .

Comparative Analysis with Structural Analogues

Understanding the biological activity of this compound can be enhanced by comparing it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-1-Benzyl-N-cyclopropylpiperidin-3-amine | Stereoisomer differing at nitrogen | Potentially different biological activity |

| 1-Benzyl-N-methylpiperidin-4-amine | Methyl substitution instead of cyclopropyl | Distinct pharmacokinetic properties |

| 1-Benzyl-N-(2-methylcyclohexyl)piperidin-3-amine | Cyclohexane ring instead of cyclopropane | Variations in receptor binding profiles |

Industrial Applications

Beyond medicinal chemistry, this compound has potential industrial applications. It is utilized in the development of new materials and as a catalyst in various chemical reactions, contributing to advancements in materials science and organic electronics .

Mecanismo De Acción

The mechanism of action of 1-benzyl-N-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and methyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter systems in the central nervous system, leading to potential therapeutic effects .

Comparación Con Compuestos Similares

1-Benzyl-N-methylpiperidin-3-amine can be compared with other piperidine derivatives, such as:

1-Benzylpiperidine: Lacks the methyl group on the nitrogen atom, which may affect its chemical reactivity and biological activity.

N-Methylpiperidine:

3-Methylpiperidine: Has a methyl group on the piperidine ring but lacks the benzyl group, leading to variations in its reactivity and use in synthesis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields.

Actividad Biológica

1-Benzyl-N-methylpiperidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a piperidine ring substituted with a benzyl group and a methyl group. This unique structure allows for interactions with various biological targets, particularly receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways by interacting with specific molecular targets. Research indicates that it may act as an inhibitor or activator depending on the context of its use. The compound has been implicated in several pathways related to immune response and inflammation, particularly through its role as a Janus kinase (JAK) inhibitor, which is significant in treating autoimmune diseases.

Key Mechanisms:

- JAK Inhibition : Selectively inhibits JAK1, which is crucial for signaling in various immune responses, potentially reducing inflammation without the adverse effects associated with JAK2 inhibition .

- Receptor Interaction : Binds to specific receptors involved in neurotransmission and other biochemical pathways, influencing their activity and leading to various physiological effects.

Pharmacological Applications

This compound has shown promise in several pharmacological contexts:

- Anti-inflammatory Effects : Demonstrated significant anti-inflammatory activity in animal models, suggesting potential applications in treating conditions like rheumatoid arthritis and psoriasis .

- Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity, making it a candidate for further investigation in drug development.

- Neuropharmacology : Its interaction with neurotransmitter systems suggests potential applications in treating neurological disorders.

Case Studies

Several studies have focused on the biological effects of this compound:

- Study on JAK Inhibition : A study demonstrated that this compound effectively inhibited JAK1 activity, leading to reduced inflammatory markers in Croton oil-induced inflammation models. This highlights its therapeutic potential for autoimmune diseases .

| Study | Objective | Findings |

|---|---|---|

| JAK Inhibition Study | Evaluate anti-inflammatory effects | Significant reduction in inflammatory markers |

| Antimicrobial Activity Study | Assess antimicrobial properties | Potential efficacy against specific pathogens |

Comparative Analysis

When compared to similar compounds, this compound exhibits distinct biological activities due to its unique structural features:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-benzyl-N,N-dimethylpiperidin-3-amine | Additional dimethyl groups | Altered receptor binding affinity |

| N-benzylpiperidin-3-amine | Lacks methyl substitution | Different pharmacological profile |

Propiedades

IUPAC Name |

1-benzyl-N-methylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-14-13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFAEHZVQWTOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10615386 | |

| Record name | 1-Benzyl-N-methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60717-45-5 | |

| Record name | 1-Benzyl-N-methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-N-methylpiperidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.